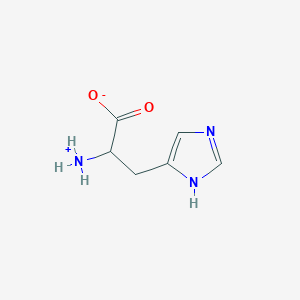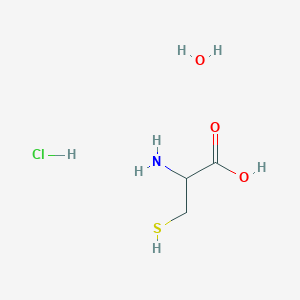
2,3-Diaminosuccinic acid
概述
描述
2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4 It is a derivative of succinic acid, where two amino groups replace two hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically include a catalyst such as palladium on carbon and a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chromatography techniques for the separation of amino acids into each enantiomer. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide and detection using liquid chromatography/mass spectrometry are employed to determine the absolute configuration .
化学反应分析
Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2,3-Diaminosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex molecules.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
2,3-Diaminosuccinic acid acts as a natural antagonist of aspartic acid. It is a good substrate for beef kidney D-aspartate oxidase, where it undergoes oxidative deamination. The oxygen consumption and ammonia production are consistent with the stoichiometry of typical oxidative deamination reactions . This mechanism involves the removal of amino groups, leading to the formation of corresponding oxo derivatives.
相似化合物的比较
- 2,4-Diaminobutyric acid
- 2,3-Diaminopropionic acid
- 2,6-Diaminopimelic acid
Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino groups on the succinic acid backbone. This configuration allows it to interact differently with biological targets compared to other similar compounds. For instance, while 2,4-diaminobutyric acid and 2,3-diaminopropionic acid also contain amino groups, their spatial arrangement and reactivity differ significantly .
属性
IUPAC Name |
2,3-diaminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,3-Diaminosuccinic acid derivatives in peptide chemistry?
A1: this compound derivatives serve as valuable building blocks for incorporating this non-proteinogenic diamino diacid into peptides. One notable application is their use as a cystine substitute in the core structure of somatostatin. [] This substitution can potentially alter the peptide's stability, conformation, and biological activity.
Q2: How does the stereochemistry of this compound affect its coordination with metals like copper and nickel?
A2: Studies have shown that the stereochemistry of this compound influences its coordination behavior with metals. For example, in complexes with copper, the meso form of the acid (m-das) tends to adopt a trans(N) configuration, while the racemic form (r-das) prefers a cis(N) configuration. [] This difference in coordination geometry can impact the stability and properties of the resulting metal complexes.
Q3: What synthetic approaches can be employed to access this compound derivatives?
A3: Several synthetic routes to this compound derivatives exist. One approach involves a Mannich reaction between aldimines, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. [] This method allows for the preparation of both cis- and trans-diastereomers, which can be readily separated.
Q4: What factors influence the yield and diastereoselectivity of the Mannich reaction used to synthesize 2-thioxo-1,3-imidazolidines, which are masked 2,3-Diaminosuccinic acids?
A4: The choice of enolate, specifically the metal counterion (titanium(IV), lithium, or potassium), significantly impacts the yield and diastereoselectivity of the Mannich reaction. [] Additionally, the ester groups present in the 2-isothiocyanatocarboxylic ester starting material also play a role in determining the reaction outcome.
Q5: Are there computational methods available to study this compound and its derivatives?
A5: While the provided abstracts do not explicitly mention computational studies on this compound itself, one abstract discusses the COSMO-RS approach for modeling natural deep eutectic solvents to screen for solvents with high solubility of rutin. [] This suggests that similar computational techniques could be applied to investigate the properties and behavior of this compound and its derivatives, including solubility, reactivity, and interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














